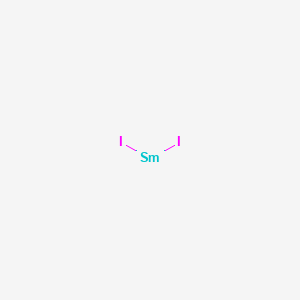

Samarium(II) iodide

説明

特性

IUPAC Name |

diiodosamarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWABSHMGXMCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Sm]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmI2, I2Sm | |

| Record name | Samarium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32248-43-4 | |

| Record name | Samarium iodide (SmI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32248-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(II) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Senior Scientist’s Guide to the Redox Potential of Samarium(II) Iodide

Topic: Redox Potential of Samarium(II) Iodide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Tunable Reductant

Samarium(II) iodide (

This guide moves beyond standard textbook definitions, providing the mechanistic grounding and experimental protocols necessary to precisely engineer the reducing power of

Thermodynamics: The Baseline and The Shift

To utilize

The Baseline Potential

In anhydrous THF,

-

Standard Potential (

): -

Implication: In pure THF,

can reduce aldehydes, ketones, and alkyl iodides but is inert toward esters, amides, and unactivated olefins.

The Ligand Effect (Thermodynamic Tuning)

The addition of Lewis bases with high donor numbers (DN) displaces THF ligands. Because Sm(III) is smaller and more highly charged than Sm(II), hard ligands bind more tightly to the oxidized Sm(III) state. This preferential stabilization of the product lowers the

Table 1: Redox Potentials of Sm(II) Systems with Additives Note: Potentials are approximate and solvent-dependent. "Stronger Reductant" = More Negative Potential.

| System | Additive (Equiv) | Relative Reducing Power | ||

| None | Moderate (Aldehydes/Ketones) | |||

| > 4 | Enhanced | |||

| 50 | Strong (Unactivated Olefins) | |||

| 4 | Very Strong (Esters/Amides) | |||

| 4 | Very Strong (Green alternative to HMPA) |

*Conversion estimated: SCE

The "Water Paradox" (Kinetic vs. Thermodynamic)

A critical insight for application scientists is that thermodynamics does not always predict reactivity .

-

Thermodynamic:

has a potential of -

Effective: It can reduce substrates with potentials as negative as

(e.g., stilbene).[2] -

Mechanism: This is driven by Proton-Coupled Electron Transfer (PCET) . The coordination of water weakens the O-H bond, allowing rapid hydrogen atom transfer (HAT) or protonation of the transient radical anion, effectively "pulling" the equilibrium forward.

Mechanistic Visualization

The following diagram illustrates the two primary activation pathways: Lewis Base Activation (Thermodynamic shift) and Proton Source Activation (Kinetic/PCET shift).

Figure 1: Divergent activation mechanisms of SmI2.[2] Lewis bases (red path) lower the ionization energy. Proton sources (yellow path) enable PCET, overcoming thermodynamic limits.

Experimental Protocol: Measuring Redox Potential

Measuring the potential of

Equipment & Reagents

-

Potentiostat: Capable of scan rates 50–500 mV/s.

-

Cell: 3-electrode airtight glass cell with Schlenk line adaptation.

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with alumina slurry immediately before use.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag wire pseudo-reference (calibrated internally with Ferrocene).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry, degassed THF.

Step-by-Step Methodology

-

Preparation: Flame-dry the electrochemical cell and cool under a stream of Argon.

-

Solvent Loading: Cannulate 10 mL of the electrolyte solution (

) into the cell. -

Background Scan: Record a CV of the electrolyte to ensure the solvent window is clear (THF window: approx +1.5 V to -3.0 V).

-

Analyte Addition: Add

(0.1 M in THF) via gas-tight syringe to achieve a final concentration of ~2 mM. -

Measurement (Baseline):

-

Start Potential: -0.5 V

-

Switching Potential: -2.5 V

-

Scan Rate: 100 mV/s[3]

-

Direction: Cathodic (negative) first to observe the reduction (if starting with Sm(III)) or Anodic (positive) first (if starting with Sm(II)). Note: Since you add Sm(II), scan positive first to see the oxidation peak (

), then reverse to see reduction of generated Sm(III).

-

-

Internal Standard: Add Ferrocene (Fc) (~1 mM) at the end of the experiment. Measure the

of -

Calculation:

Convert to SCE by adding +0.40 V (approx) to the Fc-referenced value in THF.

Troubleshooting

-

Irreversibility: The

couple is often quasi-reversible or irreversible due to the instability of Sm(III) in certain ligand environments. Focus on the anodic peak potential ( -

Electrode Fouling: Sm-oxides can passivate the electrode. Polish between every run.

Protocol: Preparation of 0.1 M SmI2

Commercial solutions are available but often degraded. For quantitative redox work, fresh preparation is mandatory.

The "Metal Activation" Method (Recommended)

This method produces the cleanest solution suitable for electrochemical study.

-

Samarium Metal: Weigh 1.5 g (10 mmol) of Sm metal powder (40 mesh).

-

Activation: Place in a Schlenk flask. Flame dry under vacuum. Cool under Argon. Crucial: Activate the metal physically (stir bar crushing) or chemically (trace iodine) if the powder is old.

-

Iodine Addition: Add 1.27 g (5 mmol) of resublimed

. -

Solvent: Add 50 mL of dry, degassed THF.

-

Reaction: Stir at room temperature. The solution will turn from brown (

) to dark blue ( -

Validation: The solution should be deep blue. A green or yellow tint indicates oxidation to Sm(III). Titrate with iodine to determine exact concentration before use.

References

-

Szostak, M., Spain, M., & Procter, D. J. (2014).[4][5] Determination of the Effective Redox Potentials of SmI2, SmBr2, SmCl2, and their Complexes with Water.[2][6] The Journal of Organic Chemistry, 79(6), 2522–2537.[7] Link

-

Shabangi, M., & Flowers, R. A. (1998).[6] Electrochemical Investigation of the Reducing Power of SmI2 in THF and the Effect of HMPA. Tetrahedron Letters, 39(26), 4429–4432. Link

-

Dahlén, A., & Hilmersson, G. (2004). Samarium(II) Iodide Mediated Reductions: Influence of Water and Amine Additives.[5][6][8] European Journal of Inorganic Chemistry, 2004(16), 3320–3324. Link

-

Girard, P., Namy, J. L., & Kagan, H. B. (1980). Divalent Lanthanides in Organic Chemistry. 1. Preparation and Applications of Samarium Diiodide.[1][4][5][9][10][11][12] Journal of the American Chemical Society, 102(8), 2693–2698. Link

-

Miller, R. S., Sealy, J. M., Shabangi, M., Kuhlman, M. L., Fuchs, J. R., & Flowers, R. A. (2000). The Effect of Ligands on the Reducing Power of SmI2.[2][10][13] Journal of the American Chemical Society, 122(32), 7718–7722. Link

Sources

- 1. chimia.ch [chimia.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sm(II)-Mediated Proton-Coupled Electron Transfer: Quantifying Very Weak N−H and O−H Homolytic Bond Strengths and Factors Controlling Them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Samarium (low valent) [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the effective redox potentials of SmI₂, SmBr₂, SmCl₂, and their complexes with water by reduction of aromatic hydrocarbons. Reduction of anthracene and stilbene by samarium(II) iodide-water complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 10. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 11. Electrochemical Preparation of Sm(II) Reagent Facilitated by Weakly Coordinating Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

- 13. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Validation of Samarium(II) Iodide Solutions

Executive Summary

Samarium(II) iodide (

This guide moves beyond standard textbook preparations to establish a self-validating storage protocol . By understanding the degradation mechanisms and implementing a "living" stabilization system, researchers can extend the shelf-life of

The Chemistry of Instability

To stabilize

Primary Degradation: Oxidation

The electron configuration of Sm(II) is

-

Mechanism:

-

Impact: Even trace oxygen diffusion through greased joints causes rapid conversion to yellow/green Sm(III) species.

Secondary Degradation: Solvent Attack

While slower,

The Stabilization Mechanism (Comproportionation)

The core of long-term storage is the Comproportionation Equilibrium . By storing the solution over excess samarium metal (

This creates a "living solution" where the reagent actively repairs itself until the sacrificial metal is exhausted.

Protocol: The Self-Validating Preparation & Storage

Do not simply "mix and store." Follow this workflow to create a solution that visually indicates its own quality.

Reagents & Equipment

-

Samarium Metal: 40 mesh powder is standard. Crucial: If the metal is dull/grey, it is oxidized. Wash with dilute HCl, then

, acetone, and ether, and dry under vacuum before use. -

Iodine Source: Diiodoethane (

) or Iodine ( -

Vessel: A Schlenk flask with a PTFE (Teflon) Young’s tap . Avoid standard ground-glass stopcocks for long-term storage; grease eventually leaches and oxygen diffusion is higher.

The "Living Solution" Workflow

Figure 1: Preparation workflow emphasizing the inclusion of excess Sm metal for self-repair.

Storage Parameters

| Parameter | Recommendation | Rationale |

| Atmosphere | Argon (Ar) | Ar is denser than air, providing a better "blanket" than |

| Temperature | Ambient (Dark) | Refrigeration can precipitate the complex; RT is stable if light is excluded to prevent THF degradation. |

| Container | Amber Schlenk (Teflon Tap) | Amber glass blocks UV; Teflon taps prevent grease contamination and provide a superior seal. |

| Additive | Excess Sm Metal | MANDATORY. Acts as a scavenger and regeneration source. |

Quality Control (QC): Visual & Quantitative

A researcher should never assume the molarity of an older

Visual Diagnostics (The "Traffic Light" System)

The coordination environment of Samarium dictates its color.

| Color | Species Indicated | Status | Action |

| Deep Navy Blue | Active | Proceed to titration/reaction. | |

| Emerald Green | Oxidized | Solution dead. Discard. | |

| Yellow/Brown | Degraded | Solvent attack occurred. Discard. | |

| Red/Purple | Context Dependent | Normal if HMPA/Amines added. If in pure THF: Failed Prep (bad metal). |

Quantitative Validation: Iodine Titration

This is the gold standard for determining exact molarity prior to use.

-

Standard: Prepare a 0.1 M solution of iodine (

) in dry THF. -

Aliquot: Take exactly 1.0 mL of your

solution (under Ar). -

Titrate: Add the

standard dropwise to the-

Reaction:

-

-

Endpoint: The deep blue color will vanish, turning yellow (color of

). -

Calculation:

Mechanistic Insight: Why "Red" Solutions Fail

A common troubleshooting query involves

Figure 2: The "Red Solution" failure mode. Unlike the purple HMPA complex, a red color in pure THF usually indicates oxide-passivated metal preventing full reduction to Sm(II).

Remedy: If your solution is red, do not attempt to "save" it. The metal was likely deactivated. Restart with fresh metal that has been mechanically sanded or chemically washed (HCl/Acetone) immediately prior to use.

References

-

Girard, P., Namy, J. L., & Kagan, H. B. (1980). Divalent lanthanides derivatives in organic synthesis. 1. Mild preparation of SmI2 and YbI2 and their use as reducing or coupling agents. Journal of the American Chemical Society, 102(8), 2693–2698. [Link]

-

Szostak, M., Spain, M., & Procter, D. J. (2012). Quantitative Evaluation of the Effect of Water, Oxygen, and Peroxide Content, Preparative Methods, and the Activation of Samarium Metal. The Journal of Organic Chemistry, 77(7), 3049–3059. [Link]

-

Szostak, M., Spain, M., & Procter, D. J. (2014). Recent advances in the chemoselective reduction of functional groups mediated by samarium(II) iodide: a single electron transfer approach. Chemical Society Reviews, 42, 9155-9183. [Link]

-

Imamoto, T., & Ono, M. (1987). A mild and convenient method for the reduction of organic halides by using a SmI2-THF solution in the presence of hexamethylphosphoric triamide (HMPA).[1] Chemistry Letters, 16(7), 1485–1486.[1] [Link]

Sources

Methodological & Application

Application Notes & Protocols: Samarium(II) Iodide in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of Samarium(II) Iodide

Samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, has emerged as an indispensable tool in modern organic synthesis since its introduction in the late 1970s.[1] It functions as a powerful, yet remarkably chemoselective, single-electron transfer (SET) agent.[2] Unlike many other reducing agents that can be indiscriminate, SmI₂ allows for the formation of carbon-carbon bonds under mild, homogeneous conditions, demonstrating a high tolerance for a wide array of functional groups.[3][4] This unique reactivity profile makes it particularly valuable in the complex settings of natural product synthesis and drug development, where preserving sensitive functionalities is paramount.

This guide provides an in-depth exploration of the core principles governing SmI₂ reactivity and delivers field-proven protocols for its most impactful applications in C-C bond formation.

Core Principles: Understanding and Tuning SmI₂ Reactivity

The versatility of SmI₂ stems from its ability to generate radical or organosamarium intermediates via single-electron transfer.[1] The choice between these pathways and the overall reducing power of the reagent can be finely tuned through the judicious use of solvents and additives.

The Fundamental Mechanism: Single-Electron Transfer (SET)

The foundational reaction mechanism involves the transfer of a single electron from Sm(II) to a substrate. In the context of C-C bond formation, two primary classes of substrates are key:

-

Carbonyl Compounds (Ketones/Aldehydes): Reduction of a carbonyl group generates a samarium ketyl radical anion. This intermediate is central to many of the most powerful SmI₂-mediated reactions, including pinacol couplings and intramolecular cyclizations.[4][5]

-

Alkyl Halides: Reduction of an alkyl halide can generate either a radical intermediate via one SET or a more nucleophilic organosamarium species through two successive SETs.[1] This pathway is the basis for Barbier-type reactions.

The Critical Role of Additives

The reactivity of SmI₂ is not static; it is dramatically influenced by additives that modulate its reduction potential and reaction kinetics.

-

Hexamethylphosphoramide (HMPA): HMPA is a highly polar, coordinating ligand that significantly enhances the reducing power of SmI₂.[3] It achieves this by coordinating to the samarium ion, which stabilizes the resulting Sm(III) oxidation state after electron transfer.[3] This increased potential is often essential for reducing less reactive substrates, such as esters or certain alkyl halides.[1] In the absence of HMPA, some reactions may fail entirely, resulting only in the reduction of more labile functional groups.[1]

-

Proton Sources (e.g., H₂O, t-BuOH): The presence of a proton source can fundamentally alter reaction pathways. For instance, in carbonyl couplings, rapid protonation of the ketyl intermediate can favor the formation of monomeric alcohol products, whereas slow protonation may allow for dimerization to form pinacol products.[6] In some cases, a water-SmI₂ system can even enable the reduction of esters to generate acyl-type radicals, expanding the scope of possible transformations.[4]

-

Lewis Acids & Transition Metals (e.g., NiI₂, Ni(acac)₂): Catalytic amounts of transition metal salts can accelerate certain reactions, such as the Barbier reaction.[1][7] While the exact mechanisms are still debated, these additives are thought to facilitate the formation of the active organosamarium species or participate in a separate catalytic cycle.

Application & Protocols: Key C-C Bond Formations

The following sections detail the methodologies for several high-impact C-C bond-forming reactions mediated by SmI₂.

Intramolecular Pinacol Coupling: Synthesis of Cyclic 1,2-Diols

The intramolecular reductive coupling of two carbonyl moieties (aldehydes or ketones) is a powerful method for constructing carbocycles, particularly 5- and 6-membered rings, with high diastereoselectivity.[1] The reaction proceeds through the formation of a samarium ketyl, which attacks the second carbonyl group. Chelation control involving the samarium ion typically favors the formation of a cis-diol product.[1]

Representative Protocol: Intramolecular Coupling of a 1,5-Diketone

This protocol is adapted from established procedures for intramolecular pinacol couplings.[1]

-

Reagent Preparation: A 0.1 M solution of SmI₂ in THF is prepared under an inert atmosphere (Argon or Nitrogen). This is typically done by reacting samarium metal powder with either 1,2-diiodoethane or iodine in anhydrous THF until a deep blue color persists.[6][7][8]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add the freshly prepared SmI₂ solution (2.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve the dicarbonyl substrate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred SmI₂ solution over 30 minutes. The slow addition is crucial to minimize intermolecular side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic deep blue color of Sm(II) to a persistent yellow-green of Sm(III).[7] The reaction is often complete within 1 hour.

-

Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). This chelates the samarium salts and aids in their removal. Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclic diol.

| Substrate Type | Ring Size Formed | Typical Diastereoselectivity (cis:trans) | Typical Yield |

| 1,5-Diketone | 5-membered | >95:5 | 80-95% |

| 1,6-Dialdehyde | 6-membered | >90:10 | 75-90% |

| Keto-nitrile | 5-membered | N/A | ~50%[1] |

Barbier-Type Reaction: Nucleophilic Addition to Carbonyls

The SmI₂-mediated Barbier reaction is a one-pot coupling of an alkyl halide with a ketone or aldehyde.[9] It is a powerful alternative to the Grignard reaction, offering superior chemoselectivity and tolerance of functional groups like esters and nitriles.[2] The reaction is believed to proceed through an organosamarium intermediate.[1]

Representative Protocol: Coupling of Cyclohexanone with Iodopropane

-

Reaction Setup: To a flask containing a 0.1 M solution of SmI₂ in THF (2.2 equivalents) under argon at room temperature, add cyclohexanone (1.0 equivalent).

-

Substrate Addition: Add 1-iodopropane (1.1 equivalents) to the mixture in a single portion.

-

Reaction: Stir the reaction at room temperature. The reaction is typically very rapid, with the blue color dissipating within 5-15 minutes.[2][7]

-

Work-up: Quench the reaction by exposing it to air and adding 0.1 M aqueous hydrochloric acid.[7] Extract with ethyl acetate, wash the combined organic layers with saturated sodium thiosulfate solution (to remove any residual iodine) and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield 1-propylcyclohexan-1-ol.

Ketyl-Olefin Cyclization: Formation of Complex Carbocycles

Arguably the most significant application of SmI₂, the intramolecular coupling of a samarium ketyl with an alkene or alkyne is a premier strategy for constructing complex polycyclic systems.[3] This reaction forms a C-C bond and a new stereocenter with often excellent stereocontrol, making it a cornerstone of modern total synthesis.[1] The reaction is particularly effective for forming five-membered rings via a 5-exo-trig cyclization.[4]

Representative Protocol: 5-exo-trig Cyclization of an Aldehyde-Ene

-

Reagent Preparation: Prepare a 0.1 M SmI₂ solution in THF. For this reaction, an additive is often required. Add HMPA (4.0-8.0 equivalents) to the SmI₂ solution and stir for 20 minutes before cooling.

-

Reaction Setup: Cool the blue SmI₂/HMPA solution to -78 °C.

-

Substrate Addition: Add a THF solution of the aldehyde-ene substrate (1.0 equivalent) dropwise to the cold SmI₂ solution.

-

Reaction and Quench: Stir at -78 °C for 1-2 hours until the blue color fades. Quench the reaction at low temperature with saturated aqueous NH₄Cl.

-

Work-up and Purification: Follow the standard procedure of warming to room temperature, extraction with ether, washing, drying, and purification by flash chromatography to yield the cyclopentanol product.

| Ring Closure Mode | Substrate Example | Additive | Typical Yield | Diastereoselectivity |

| 5-exo-trig | 6-heptenal | HMPA | 85-98% | High (often >10:1) |

| 6-exo-trig | 7-octenal | HMPA | 60-80% | Moderate to High |

| 8-endo-trig | Biaryl Aldehyde | HMPA/t-BuOH | ~85% | >18:1[1] |

Troubleshooting and Expert Insights

-

Reagent Quality is Paramount: SmI₂ is highly sensitive to air and moisture. The THF used must be rigorously dried and degassed. Commercially available solutions can vary in concentration; it is best practice to prepare the reagent fresh or titrate it before use.[6] An incomplete reaction or a persistent red/brown color instead of blue can indicate poor reagent quality or solvent impurities.[10]

-

Controlling Dimerization vs. Reduction: In reactions like pinacol couplings, the concentration of the substrate and the presence of a proton source are key variables. Slow addition of the substrate at low temperature favors intramolecular cyclization over intermolecular dimerization. Adding a proton source (t-BuOH) can favor simple reduction of the carbonyl to an alcohol over C-C bond formation.

-

The HMPA Dilemma: While HMPA is an excellent reactivity enhancer, it is a known carcinogen. Researchers should handle it with extreme caution. Several HMPA substitutes have been developed, such as DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), though they may not always provide identical reactivity.

Conclusion

Samarium(II) iodide is a uniquely versatile and selective reagent for carbon-carbon bond formation. Its power lies not just in its reducing ability, but in the tunable nature of its reactivity through the strategic use of additives and controlled reaction conditions. From the stereocontrolled synthesis of simple carbocycles to the construction of breathtakingly complex natural products, SmI₂ provides solutions to synthetic challenges that are often intractable by other means. A thorough understanding of its mechanistic underpinnings is the key to unlocking its full potential in the laboratory.

References

-

Wikipedia. Samarium(II) iodide. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9899-9933. [Link]

-

Gogoi, P., Hazarika, M. J., & Barman, P. (2017). SmI2-mediated cascade cyclisation of an alkene with an amino ketyl radical. Organic & Biomolecular Chemistry, 15(3), 540-544. [Link]

-

Harrison, E., & Mainieri, M. (2019). Samarium Diiodide: Air-Free Synthesis Methods and Some Applications in Simple Reduction and Cross Coupling Reactions. Drew University. [Link]

-

Taylor & Francis. (n.d.). Barbier reaction – Knowledge and References. [Link]

-

Foster, S. L., & Handa, S. (2013). Samarium(II) iodide-mediated intramolecular pinacol coupling reactions with cyclopropyl ketones. Organic & Biomolecular Chemistry, 11(46), 8114-8122. [Link]

-

Nicolaou, K. C., Ellery, S. P., & Chen, J. S. (2009). Samarium Diiodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 48(39), 7140-7165. [Link]

-

Chem-Station. (2016). Samarium(II) Iodide. [Link]

-

JoVE (Journal of Visualized Experiments). (2022). Preparation: SmI2 In Organic Synthesis: Mechanistic Role Of HMPA and Ni(II) Salts l Protocol Preview. [Link]

-

De, S., & Collins, S. K. (2012). Preparation and Use of Samarium Diiodide (SmI₂) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of Visualized Experiments, (64), e3932. [Link]

-

Chemistry LibreTexts. (2022). V. Reaction of Samarium(II) Iodide with Aldehydes and Ketones. [Link]

-

Molander, G. A., & Harris, C. R. (1997). Sequential Ketyl−Olefin Coupling/β-Elimination Reactions Mediated by Samarium(II) Iodide. The Journal of Organic Chemistry, 62(22), 7418-7429. [Link]

-

Reddit. (2024). SmI2: what am I doing wrong? [Link]

-

Szostak, M., & Procter, D. J. (2012). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 112(11), 5821-5883. [Link]

-

Ankner, T. (2010). Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea. [Link]

Sources

- 1. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 7. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. reddit.com [reddit.com]

Application Notes & Protocols: A Researcher's Guide to the Reduction of α,β-Unsaturated Esters using Samarium(II) Iodide

Introduction: The Unique Power of Samarium(II) Iodide

First introduced to the synthetic community by Henri Kagan, samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, has become an indispensable tool in modern organic synthesis.[1][2][3] It is a potent single-electron transfer (SET) agent, valued for its ability to effect a wide range of transformations under remarkably mild conditions.[1][3] Unlike many other reducing agents, SmI₂ exhibits a high degree of chemoselectivity, allowing for the reduction of specific functional groups while leaving others, such as esters and alcohols, intact.[1] This guide will focus on one of its most valuable applications: the clean and efficient reduction of the carbon-carbon double bond in α,β-unsaturated esters to yield the corresponding saturated esters. This transformation is a cornerstone in the synthesis of complex molecules and pharmaceutical intermediates.

The reactivity of SmI₂ is highly tunable, a feature that sets it apart from many other reagents.[3] By carefully selecting solvents, additives, and proton sources, a researcher can modulate the reduction potential of the Sm(II) center to suit the specific substrate and desired outcome.[3][4][5] This guide will delve into these critical parameters, providing the foundational knowledge needed to harness the full potential of this versatile reagent.

The Mechanism of Reduction: A Stepwise Electron Transfer

The reduction of an α,β-unsaturated ester by SmI₂ is a two-electron process that proceeds through a sequence of single-electron transfer and protonation steps.[1] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

-

First Single-Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the Sm(II) center to the lowest unoccupied molecular orbital (LUMO) of the α,β-unsaturated ester. This forms a samarium(III) species and a radical anion intermediate.

-

Protonation: In the presence of a suitable proton source, the radical anion is rapidly protonated, typically at the α-carbon, to generate a more stable enolate radical. The choice and concentration of the proton source are critical at this stage to ensure efficient trapping of the initial radical anion and to prevent undesired side reactions.

-

Second Single-Electron Transfer (SET): A second molecule of SmI₂ donates an electron to the enolate radical, resulting in the formation of a samarium enolate.

-

Final Protonation: This samarium enolate is then protonated upon workup to yield the final saturated ester product.

The presence of a proton donor is essential for this reaction to proceed efficiently; in its absence, complex unidentified products are often formed.[6]

Caption: Generalized mechanism for the SmI₂ reduction of α,β-unsaturated esters.

The Critical Role of Additives and Proton Sources

The efficacy of SmI₂ reductions is profoundly influenced by the choice of solvent and the presence of additives.[1][4] These components can dramatically alter the reduction potential of the Sm(II) species, leading to faster reaction rates and improved yields.[1][5]

Proton Sources

Alcohols and water are commonly employed as proton sources in SmI₂ reductions.[1][3] Their role is to protonate the intermediate radical anion, which is a key step in the reaction mechanism.[6] The choice of proton source can influence the reaction's stereochemical outcome in certain cases. tert-Butanol is often a preferred choice as it is less acidic than methanol or ethanol, minimizing premature quenching of the SmI₂ reagent.[6] Water has also been shown to be an effective proton source, and kinetic studies have revealed that it can have a complex role in the coordination sphere of the samarium ion.[7]

Lewis Base Additives

Polar, aprotic solvents and Lewis basic additives significantly enhance the reducing power of SmI₂.[1] Hexamethylphosphoramide (HMPA) is the most well-known and potent of these additives.[1][3] HMPA coordinates to the samarium ion, increasing its electron-donating ability and accelerating the rate of electron transfer.[3]

CAUTION: HMPA is a known carcinogen and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.[1]

Due to the toxicity of HMPA, several alternatives have been developed. Tripyrrolidinophosphoric acid triamide (TPPA) has emerged as a safer and effective substitute, often providing similar or even faster reaction rates.[1]

| Additive/Proton Source | Role in the Reaction | Typical Concentration | Safety Considerations |

| tert-Butanol | Proton Source | 2-10 equivalents | Flammable |

| Methanol | Proton Source | 2-10 equivalents | Flammable, Toxic |

| Water | Proton Source | Varies | None |

| HMPA | Lewis Base Activator | 4-10 equivalents | Carcinogen |

| TPPA | Lewis Base Activator | 4-10 equivalents | Less toxic alternative to HMPA |

Experimental Protocols

The following protocols provide a general framework for the preparation of the SmI₂ reagent and its use in the reduction of an α,β-unsaturated ester. These should be adapted as necessary for specific substrates.

Preparation of a 0.1 M Solution of SmI₂ in THF

Samarium(II) iodide is conveniently generated in situ from samarium metal and an iodine source.[1][3] While solutions of SmI₂ are commercially available, their preparation in the laboratory is straightforward.

Materials:

-

Samarium metal powder

-

1,2-Diiodoethane or Diiodomethane

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add samarium metal powder (1.1 equivalents) to a dry, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add anhydrous THF to the flask.

-

Dissolve 1,2-diiodoethane (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the 1,2-diiodoethane solution dropwise to the stirred suspension of samarium metal in THF. The reaction is exothermic and may require cooling in a water bath.

-

After the addition is complete, stir the mixture at room temperature until the samarium metal is consumed and the solution turns a deep blue-green color, indicating the formation of SmI₂. This typically takes 1-2 hours.

The resulting 0.1 M solution of SmI₂ in THF is ready for use. While it is sensitive to air, it can be handled with standard techniques for air-sensitive reagents.[1]

Caption: Workflow for the in situ preparation of a SmI₂ solution.

General Protocol for the Reduction of an α,β-Unsaturated Ester

This protocol describes the reduction of a generic α,β-unsaturated ester using the freshly prepared SmI₂ solution.

Materials:

-

α,β-Unsaturated ester

-

0.1 M solution of SmI₂ in THF

-

Proton source (e.g., tert-butanol)

-

Lewis base additive (optional, e.g., HMPA or TPPA)

-

Anhydrous THF

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Under an inert atmosphere, dissolve the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF in a dry flask equipped with a magnetic stir bar.

-

Add the proton source (e.g., tert-butanol, 4.0 equivalents) and the Lewis base additive (if used, e.g., HMPA, 4.0 equivalents).

-

Cool the solution to the desired temperature (typically -78 °C to room temperature).

-

Slowly add the 0.1 M solution of SmI₂ in THF (2.2 equivalents) via syringe or cannula until the deep blue-green color persists, indicating the consumption of the starting material.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine species, followed by a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired saturated ester.

Conclusion

The reduction of α,β-unsaturated esters using samarium(II) iodide is a powerful and versatile transformation with broad applicability in organic synthesis. By understanding the underlying mechanism and the critical roles of proton sources and additives, researchers can effectively employ this methodology to achieve high yields of the desired saturated products under mild and selective conditions. The protocols provided herein serve as a valuable starting point for the successful implementation of this important synthetic tool.

References

-

Reductions with samarium(II) iodide - Wikipedia. Available at: [Link]

-

Fukuzawa, S., Nakanishi, A., Fujinami, T., & Sakai, S. (1988). Samarium(II) di-iodide induced reductive coupling of α,β-unsaturated esters with carbonyl compounds leading to a facile synthesis of γ-lactone. Journal of the Chemical Society, Perkin Transactions 1, 1669-1675. Available at: [Link]

-

Reductions with Samarium(II) Iodide - Organic Reactions. Available at: [Link]

-

Reductions with Samarium(II) Iodide - ResearchGate. Available at: [Link]

-

Chciuk, T. V., Anderson, W. R., & Flowers, R. A. (2015). Mechanistic and Kinetic Studies of Reductions of α,β-Unsaturated Esters and Ketones by SmI₂–Water. Organic Letters, 17(13), 3402–3405. Available at: [Link]

-

Samarium(II) iodide - Wikipedia. Available at: [Link]

-

Heravi, M. M., & Nazari, A. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9996–10049. Available at: [Link]

Sources

- 1. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. Samarium(II) di-iodide induced reductive coupling of α,β-unsaturated esters with carbonyl compounds leading to a facile synthesis of γ-lactone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

The Synergistic Power of Ni(II) Salts in Samarium(II) Iodide Reactions: A Guide to Enhanced Reactivity and Selectivity

For researchers, scientists, and professionals in drug development, mastering the nuances of powerful synthetic methodologies is paramount. Samarium(II) iodide (SmI₂) has long been a celebrated reagent for its prowess in mediating a wide array of reductive transformations. This guide delves into the catalytic role of nickel(II) salts in SmI₂ reactions, a synergistic pairing that unlocks enhanced reactivity, selectivity, and efficiency in carbon-carbon bond formation. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and showcase the transformative potential of this catalytic system in modern organic synthesis.

The Fundamental Role of Ni(II) Catalysis: Unveiling the True Catalyst

While SmI₂ is a potent single-electron donor, its reactivity can be significantly amplified and its reaction pathways fundamentally altered by the addition of catalytic amounts of Ni(II) salts.[1] Mechanistic studies have revealed that the role of Ni(II) is not merely as a Lewis acid additive but as a precatalyst for a more potent catalytic species. The key to understanding this enhanced reactivity lies in the initial reduction of the Ni(II) salt by SmI₂ to generate highly reactive Ni(0).[2] This Ni(0) species is the true workhorse of the catalytic cycle, orchestrating the desired bond-forming events with greater efficiency than SmI₂ alone.

The generally accepted catalytic cycle for a Ni(II)-catalyzed SmI₂-mediated reaction, such as the Barbier reaction, is depicted below.

Figure 1. Catalytic cycle of Ni(II) in SmI₂ reactions.

The cycle commences with the reduction of the Ni(II) precatalyst by two equivalents of SmI₂ to generate a soluble Ni(0) species and two equivalents of SmI₃.[2] This is often the rate-limiting step of the reaction.[2] The highly reactive Ni(0) then undergoes oxidative addition with an organic halide (R-X) to form an organonickel(II) intermediate (R-Ni(II)-X).[3] Subsequently, transmetalation with a Sm(III) species, driven by the high oxophilicity of samarium, generates an organosamarium intermediate and regenerates the Ni(II) catalyst, thus closing the catalytic loop.[3] The organosamarium species then reacts with the carbonyl compound, and upon aqueous workup, yields the desired alcohol product.

This Ni(0)-driven mechanism explains the dramatic rate accelerations and improved yields observed in the presence of catalytic Ni(II) salts. Essentially, the reaction is transformed from a Sm(II)-mediated process to a more efficient Ni(0)-catalyzed one, with SmI₂ serving as the stoichiometric reductant to continuously regenerate the active Ni(0) catalyst.

Applications in Organic Synthesis: Expanding the Synthetic Toolkit

The addition of catalytic Ni(II) salts broadens the synthetic utility of SmI₂-mediated reactions, enabling transformations that are often sluggish or inefficient with SmI₂ alone.

The Samarium-Barbier Reaction

The Barbier reaction, a one-pot coupling of an organic halide, a carbonyl compound, and a metal, is a cornerstone of C-C bond formation. The use of catalytic Ni(II) salts in the SmI₂-mediated Barbier reaction leads to significantly reduced reaction times and higher yields.[4]

| Reaction Type | Conditions | Time | Yield | Reference |

| Sm-Barbier | SmI₂ (2.2 equiv) | 72 h | 69% | [4] |

| Sm-Barbier with Ni(II) | SmI₂ (2.2 equiv), Ni(acac)₂ (1 mol%) | 15 min | 97% | [4] |

| Table 1. Comparison of the Samarium-Barbier reaction with and without a Ni(II) catalyst. |

Reductive Cross-Coupling Reactions

The SmI₂/Ni(II) system is highly effective for the reductive cross-coupling of various electrophiles. This includes the coupling of aryl halides with alkyl halides, a challenging transformation that is facilitated by the ability of Ni(0) to undergo oxidative addition with aryl halides.[5][6]

Intramolecular Cyclizations

The formation of cyclic structures is a fundamental objective in the synthesis of complex molecules. The SmI₂/Ni(II) catalytic system has proven to be a powerful tool for promoting intramolecular cyclizations, particularly those involving the coupling of ketones or aldehydes with tethered alkenes or alkynes.[7][8] The presence of the nickel catalyst can significantly influence the diastereoselectivity of the cyclization, often favoring the formation of a single stereoisomer.

Experimental Protocols

The successful execution of Ni(II)-catalyzed SmI₂ reactions hinges on meticulous experimental technique, particularly the exclusion of air and moisture.

Preparation of a Standardized SmI₂ Solution (0.1 M in THF)

Materials:

-

Samarium metal powder (ensure it is fresh or has been stored under an inert atmosphere)

-

Iodine (resublimed for best results)

-

Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

-

Under an argon atmosphere, add samarium metal (1.3 mmol, 1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed THF (10 mL) to the flask.

-

In a separate, dry vial under argon, weigh iodine (1.0 mmol, 0.77 equiv) and dissolve it in a minimal amount of anhydrous, degassed THF.

-

Slowly add the iodine solution to the vigorously stirring suspension of samarium metal in THF.

-

The reaction mixture will progress through a series of color changes (typically yellow, then green) before turning a deep blue, indicating the formation of SmI₂. This process may take several hours at room temperature. The persistence of the deep blue color signifies the completion of the reaction.

Figure 2. Workflow for the preparation of SmI₂ solution.

Protocol for a Ni(II)-Catalyzed Samarium-Barbier Reaction

Materials:

-

Freshly prepared 0.1 M SmI₂ solution in THF

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Alkyl halide (e.g., 1-iodododecane)

-

Carbonyl compound (e.g., 3-pentanone)

-

Anhydrous, degassed THF

Procedure:

-

To a flame-dried flask under argon, add the desired amount of the freshly prepared 0.1 M SmI₂ solution (e.g., 10 mL, 1.0 mmol).

-

In a separate vial under argon, prepare a stock solution of Ni(acac)₂ in anhydrous, degassed THF (e.g., 1 mol% relative to the limiting reagent).

-

Add the Ni(acac)₂ solution to the stirring SmI₂ solution.

-

In another dry vial under argon, dissolve the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in a small amount of anhydrous, degassed THF (e.g., 2 mL).

-

Add the substrate solution dropwise to the SmI₂/Ni(II) mixture.

-

The reaction is typically complete within 15-30 minutes at room temperature, as indicated by the dissipation of the blue color to a yellow-green or yellowish-brown suspension.[4]

-

Upon completion, quench the reaction by exposing it to air and stirring for a few minutes. The color will change to a bright yellow.

-

Perform an aqueous workup, typically with a dilute acid solution (e.g., 0.1 M HCl), followed by extraction with an organic solvent.

Protocol for a Ni(II)-Catalyzed Intramolecular Ketone-Alkene Cyclization

Materials:

-

Freshly prepared 0.1 M SmI₂ solution in THF

-

Nickel(II) iodide (NiI₂)

-

Keto-alkene substrate

-

Anhydrous, degassed THF

-

Proton source (e.g., anhydrous methanol)

Procedure:

-

Follow steps 1 and 2 from the Barbier protocol, using NiI₂ as the catalyst.

-

In a separate dry vial under argon, dissolve the keto-alkene substrate (e.g., 0.5 mmol) in anhydrous, degassed THF.

-

Add the substrate solution to the SmI₂/NiI₂ mixture.

-

Add a proton source, such as anhydrous methanol (e.g., 2-4 equivalents), to the reaction mixture. The proton source is often crucial for efficient cyclization.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate.

-

Work up the reaction as described in the Barbier protocol.

Troubleshooting and Key Considerations

-

Strictly Anhydrous and Anaerobic Conditions: The success of these reactions is highly dependent on the exclusion of water and oxygen. Ensure all glassware is rigorously flame-dried and the reaction is performed under a positive pressure of an inert gas like argon.

-

Quality of Reagents: Use high-purity samarium metal and resublimed iodine. The THF should be freshly distilled from a suitable drying agent and thoroughly degassed.

-

Choice of Ni(II) Salt: While Ni(acac)₂ and NiI₂ are commonly used, other Ni(II) salts such as NiCl₂ and NiBr₂ can also be effective. The choice of the salt and its counterion can sometimes influence the reaction outcome.

-

Additives: In addition to Ni(II) salts, other additives like HMPA or water can dramatically alter the reactivity and selectivity of SmI₂. However, when using Ni(II) catalysts, these additives may not always be necessary and could even interfere with the catalytic cycle. Optimization of reaction conditions is key.

Conclusion

The use of catalytic amounts of Ni(II) salts represents a significant advancement in the application of samarium(II) iodide in organic synthesis. By transitioning the reaction mechanism to a more efficient Ni(0)-catalyzed pathway, this approach offers dramatic improvements in reaction rates and yields for a variety of important transformations, including Barbier reactions, reductive cross-couplings, and intramolecular cyclizations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively harness the synergistic power of the SmI₂/Ni(II) system to tackle complex synthetic challenges in their own laboratories.

References

-

Choquette, K. A., Sadasivam, D. V., & Flowers, R. A. (2011). Catalytic Ni(II) in Reactions of SmI2: Sm(II)- or Ni(0)-Based Chemistry?. Journal of the American Chemical Society, 133(27), 10655–10661. [Link]

-

Heravi, M. M., & Nazari, A. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(16), 9686–9726. [Link]

- Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2016). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.

-

Szostak, M., Spain, M., & Procter, D. J. (2012). Preparation of Samarium(II) Iodide: Quantitative Evaluation of the Effect of Water, Oxygen, and Peroxide Content, Preparative Methods, and the Activation of Samarium Metal. The Journal of Organic Chemistry, 77(7), 3049–3059. [Link]

-

Sadasivam, D. V., Choquette, K. A., & Flowers, R. A. (2013). Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of Visualized Experiments, (72), e4323. [Link]

- Szostak, M., & Procter, D. J. (2011). A SmI2-Catalyzed, Radical-Relay Approach to the Synthesis of Functionalized Carbocycles.

-

Gu, J., Wang, X., Xue, W., & Gong, H. (2015). Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers, 2(10), 1313–1324. [Link]

-

Agasti, S., Beattie, N. A., McDouall, J. J. W., & Procter, D. J. (2021). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Journal of the American Chemical Society, 143(9), 3633–3642. [Link]

-

Sadasivam, D. V., & Flowers, R. A. (2013). Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of Visualized Experiments, (72), e4323. [Link]

-

Choquette, K. A., Sadasivam, D. V., & Flowers, R. A. (2011). Catalytic Ni(II) in reactions of SmI2: Sm(II)- or Ni(0)-based chemistry?. Journal of the American Chemical Society, 133(27), 10655–10661. [Link]

-

Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. [Link]

-

Honda, T., et al. (2011). Total Synthesis of (−)-Stemoamide. Organic Letters, 13(24), 6524–6527. [Link]

- Kagan, H. B. (2003). Twenty-five years of organic chemistry with diiodosamarium: an overview. Tetrahedron, 59(52), 10351-10372.

- Edmonds, D. J., Johnston, D., & Procter, D. J. (2004). Samarium(II)-iodide-mediated cyclizations in natural product synthesis. Chemical reviews, 104(7), 3371-3403.

-

Sadasivam, D. V., & Flowers, R. A. (2013). Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction. Journal of visualized experiments : JoVE, (72), e4323. [Link]

Sources

- 1. A comparative study on the synthesis and crystal structures of Ni(ii) complexes bearing tetradentate N2O2 donor Schiff bases: biomolecular interactions, cytotoxicities and molecular docking - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Ni(II) in reactions of SmI2: Sm(II)- or Ni(0)-based chemistry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction [academia.edu]

- 4. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. SmI2‐Catalyzed Coupling of Alkyl Housane Ketones and Alkenes in an Approach to Norbornanes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Samarium(II) Iodide Reaction Failures

Welcome to the technical support center for samarium(II) iodide (SmI₂) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: The SmI₂ Solution - Preparation and Quality Control

This first section focuses on the heart of the reaction: the SmI₂ solution itself. Many reaction failures can be traced back to issues with the preparation or quality of this critical reagent.

FAQ 1: My samarium and iodine/diiodoethane in THF are not reacting, or the reaction is stalled. The solution is not turning the characteristic deep blue. What's wrong?

This is a common and frustrating issue, often pointing to problems with one of the three core components: the samarium metal, the solvent, or the reaction atmosphere.

Causality and Resolution:

Samarium(II) iodide is highly sensitive to both oxygen and water.[1] Its formation and stability are critically dependent on rigorously inert and anhydrous conditions.

Troubleshooting Workflow:

Caption: Troubleshooting SmI₂ Formation Failure

FAQ 2: My SmI₂ solution is green or blue, but the reaction with my substrate is sluggish or incomplete. How can I be sure of its quality?

The color of the SmI₂ solution is not a reliable indicator of its concentration. A deep blue color can persist even when the concentration of active Sm(II) is significantly lower than the expected 0.1 M.[2]

Expert Insight:

For any quantitative or sensitive reaction, you must determine the precise concentration of your SmI₂ solution. The most reliable method is an iodometric titration.

Protocol: Iodometric Titration of SmI₂

-

Preparation: Under an inert atmosphere (argon), carefully withdraw a precise volume of your blue SmI₂ solution (e.g., 1.0 mL) using a gas-tight syringe.

-

Quenching: Inject the SmI₂ solution into a flask containing a stirring solution of excess iodine (I₂) in THF. The Sm(II) will be oxidized to Sm(III), and the deep blue color will disappear.

-

Titration: Titrate the resulting solution with a standardized aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Endpoint: The endpoint is the disappearance of the iodine color. The use of a starch indicator, which turns blue-black in the presence of iodine, will give a sharper endpoint.

-

Calculation: The concentration of SmI₂ can be calculated based on the stoichiometry of the reactions.

FAQ 3: My freshly prepared, deep blue SmI₂ solution turns yellow or colorless overnight. Is it still usable?

No. A color change from blue/green to yellow or colorless indicates the oxidation of the active samarium(II) to the inactive samarium(III) state. This solution will no longer function as a reducing agent.

Causality:

This rapid degradation is almost always due to a breach in the inert atmosphere, allowing oxygen to enter the storage vessel.

Preventative Measures:

-

Store the SmI₂ solution in a sealed Schlenk flask under a positive pressure of argon.[3]

-

For longer-term storage, keeping a small amount of excess samarium metal in the flask can help to regenerate any Sm(III) that forms, thereby prolonging the life of the solution.[3]

-

Ensure that all septa are in good condition and properly sealed.

Section 2: Reaction-Specific Troubleshooting

This section addresses issues that arise during the reaction of a substrate with a seemingly high-quality SmI₂ solution.

FAQ 4: I've added my substrate to the SmI₂ solution, but the reaction isn't starting (the blue color persists), or the yield is very low.

Assuming your SmI₂ solution is of good quality and concentration, this issue points towards the reactivity of the system. The reducing power of SmI₂ is highly dependent on the solvent and the presence of additives.[4]

The Role of Additives:

Additives are not merely optional enhancers; they are often essential for the reaction to proceed at a reasonable rate and can dramatically alter the chemo- and stereoselectivity.[5]

| Additive Type | Example(s) | Function & Mechanism | Common Issues if Absent |

| Lewis Bases | HMPA, TMEDA, DMPU | Increase the reducing power of SmI₂ by coordinating to the samarium center, making it more electron-rich.[5][6] | Sluggish or no reaction, especially with less reactive substrates like alkyl chlorides.[6] |

| Proton Sources | Water, tert-Butanol | Accelerate reactions by participating in proton-coupled electron transfer (PCET) and quenching anionic intermediates.[4][7] | Low yields, formation of side products from unquenched intermediates. |

| Inorganic Salts | LiCl, Ni(II) salts | LiCl can form more potent reductants through anion metathesis.[7] Ni(II) salts can act as catalysts, altering the reaction mechanism.[5] | Inability to perform certain cross-coupling reactions.[5] |

Troubleshooting Logic:

Caption: Troubleshooting Low Reactivity

FAQ 5: My reaction is producing a complex mixture of products or significant amounts of starting material are recovered.

This often indicates an issue with chemoselectivity or reaction rate. For complex molecules with multiple reducible functional groups, controlling the reactivity of the SmI₂ is paramount.

Expert Insight:

The SmI₂/H₂O system is a powerful tool for enhancing reaction rates and can be finely tuned. However, the amount of water is critical. Too much can quench the SmI₂, while too little may not provide the desired acceleration. A screen of water equivalents is often necessary.[7] For certain reactions, particularly 5-exo-trig cyclizations, water can give higher yields than Lewis basic additives like HMPA.[7]

Section 3: Work-up and Purification

A successful reaction can still be foiled by a difficult work-up. The high oxophilicity of samarium means that quenching the reaction leads to the formation of samarium(III) salts, which can complicate product isolation.[8]

FAQ 6: During aqueous work-up, I'm getting a persistent emulsion that won't separate.

This is a very common problem, especially when the product contains polar functional groups (e.g., alcohols, amines) that can chelate to the samarium salts.[9]

Causality and Resolution:

The emulsion is caused by finely dispersed, insoluble samarium(III) hydroxides and other salts trapping your product at the interface of the organic and aqueous layers.[10] The key is to chelate the samarium ions to make them more soluble in the aqueous phase.

Protocol: Breaking Emulsions in SmI₂ Work-ups

-

Initial Quench: Quench the reaction by exposing it to air (the blue color will turn yellow) and then add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

-

Chelation: Stir the biphasic mixture vigorously for 30-60 minutes. The tartrate will chelate the Sm(III) ions.

-

Extraction: Proceed with a standard aqueous/organic extraction. The layers should now separate cleanly.

-

Alternative: For stubborn emulsions, adding a small amount of tartaric acid directly to the separatory funnel can be effective.[9]

FAQ 7: My product is decomposing during work-up or purification.

Product instability can be caused by the acidic nature of Sm(III) salts or by using an overly harsh acidic quench.

Preventative Measures:

-

Mild Quench: If your product is acid-sensitive, avoid quenching with strong acids like HCl.[4] Instead, use a buffered solution (pH 7-8) or a saturated solution of NH₄Cl.[4][9]

-

Chelation: The tartrate work-up described above is also beneficial here, as it removes the Lewis acidic Sm(III) salts that can promote decomposition.

-

Prompt Purification: Do not let the crude product sit for extended periods in the presence of samarium salts. Proceed to chromatography as soon as possible after the work-up.

References

-

The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants. (2017). Basicmedical Key. [Link]

-

Collins, K. D. (2012). Can anyone help me understand the work-up methods for samarium(II)iodide reactions?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Reductions with samarium(II) iodide. [Link]

-

Heravi, M. M., & Nazari, A. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(17), 10593-10633. [Link]

-

Chciuk, T. V., & Flowers, R. A. (2013). Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of Visualized Experiments, (75), e50383. [Link]

-

Szostak, M., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(9), 5463-5569. [Link]

-

Organic Chemistry Portal. (n.d.). Samarium (low valent). [Link]

-

Chandra, A. (2013). Samarium(II) Iodide in Organic Synthesis. Macmillan Group Meeting. [Link]

-

Molander, G. A., & Harris, C. R. (1996). Reductions with Samarium(II) Iodide. Organic Reactions, 49, 1-246. [Link]

-

JoVE. (2022). Preparation: SmI2 In Organic Synthesis: Mechanistic Role Of HMPA and Ni(II) Salts l Protocol Preview. YouTube. [Link]

-

Chciuk, T. V. (2014). Samarium Diiodide: Air-Free Synthesis Methods and Some Applications in Simple Reduction and Cross Coupling Reactions. Drew University. [Link]

Sources

- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 2. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 5. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing SmI₂ Coupling Conditions

Status: Online Agent: Senior Application Scientist Ticket ID: SmI2-OPT-2026 Subject: Advanced Troubleshooting & Optimization for Samarium(II) Iodide Mediated Couplings

Introduction

Welcome to the SmI₂ Technical Support Center. Samarium(II) iodide (Kagan’s Reagent) is a powerful single-electron transfer (SET) agent, but it is notoriously temperamental. Its reactivity is highly dependent on the coordination sphere of the samarium center.

This guide treats your reaction setup as a modular system. We will troubleshoot the Reagent (Power Source), the Additives (Accelerator), and the Workup (Output).

Module 1: Reagent Diagnostics (The Foundation)

User Report: "My SmI₂ solution turned yellow/white immediately upon addition," or "How do I know if my commercial 0.1 M solution is actually 0.1 M?"

Diagnostic 1.1: Visual Health Check

The color of your SmI₂ solution is the primary indicator of its oxidation state and coordination environment.

| Color | Status | Diagnosis | Action Required |

| Deep Blue | Active | Sm(II) in THF.[1][2][3] | Ready for use. |

| Purple | Active | Sm(II) + HMPA/DMPU. | Ready for use (activated). |

| Red/Brown | Active | Sm(II) + certain amines/chelators. | Verify with titration. |

| Yellow/Green | Inactive | Oxidized to Sm(III).[4] | Discard. Oxygen/Water leak. |

| White ppt | Inactive | Hydrolysis to Sm(OH)₃/Oxides. | Discard. Wet solvent. |

Protocol 1.2: Quantitative Iodine Titration

Do not rely on the label of commercial bottles. SmI₂ degrades over time.

Objective: Determine exact molarity of SmI₂. Principle: SmI₂ (Blue) + ½ I₂ → SmI₃ (Yellow). The endpoint is a sharp transition from blue to yellow/brown.

-

Prepare Standard: Dissolve sublimed Iodine (127 mg, 0.5 mmol) in dry, degassed THF (10 mL) to make a 0.05 M I₂ solution .

-

Aliquot: Syringe 1.0 mL of your SmI₂ solution into a N₂-flushed vial containing 1 mL dry THF.

-

Titrate: Add the 0.05 M I₂ solution dropwise via a graduated syringe.

-

Endpoint: The deep blue color will fade. The endpoint is reached when the solution turns a persistent yellow/brown .

-

Calculation:

Module 2: Reactivity Tuning (The Accelerator)

User Report: "The reaction is sluggish," or "I am getting simple reduction instead of the desired C-C coupling."

SmI₂ in pure THF is a moderate reductant (

Additive Selection Guide

| Additive | Eq. | Effect ( | Mechanism of Action | Best For |

| HMPA | 4–12 | Increases to ~ -2.05 V | Ligand exchange; displaces I⁻ to outer sphere. | Sterically hindered substrates, difficult reductions. |

| Water | 2–6 | Increases to ~ -1.9 V | H-bonding/Protonation of ketyl radical. | Accelerating rate; protonating intermediates. |

| DMPU | >10 | Moderate Increase | Safer HMPA alternative (requires higher loading). | General activation without carcinogenicity. |

| Ni(acac)₂ | 1% | Catalytic Transfer | SmI₂ reduces Ni(II)→Ni(0). | Barbier-type couplings; organometallic pathways.[5] |

| LiBr | >10 | Moderate Increase | Salt effect; breaks up aggregates. | Increasing solubility/Lewis acidity. |

Visualizing the Activation Pathway

The following diagram illustrates how additives alter the mechanistic pathway of a standard Ketyl-Olefin coupling.

Figure 1: Mechanistic divergence driven by additives. HMPA accelerates the initial Single Electron Transfer (SET), while proton sources stabilize the ketyl intermediate, favoring cyclization over simple reduction.

Module 3: Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion. Should I add more SmI₂?

Answer: Not necessarily. If the reaction stops, it is often due to the accumulation of Sm(III) salts which can act as Lewis acids and inhibit further SET.

-

Fix: Try the "Reformatsky Protocol": Add the substrate slowly to an excess of SmI₂ (2.5–4.0 equiv) rather than adding SmI₂ to the substrate. This ensures the substrate always encounters active Sm(II).

Q2: I'm getting an emulsion during workup that won't separate.

Answer: This is the classic "SmI₂ Mud" problem caused by insoluble Samarium hydroxides/oxides.

-

The "Rochelle's Salt" Fix:

-

Quench reaction with air (stir until yellow).

-

Dilute with Ethyl Acetate or Ether.[3]

-

Add Sat. Aq. Potassium Sodium Tartrate (Rochelle's Salt) .[3]

-

CRITICAL STEP: Stir vigorously for 30–60 minutes. The tartrate chelates the Sm(III), solubilizing it into the aqueous layer. The layers will separate cleanly.

-

Q3: Can I use water as an additive if my reaction is moisture sensitive?

Answer: Yes, paradoxically. While SmI₂ is destroyed by water over time (hours), the rate of SET to a carbonyl group (seconds/minutes) is often faster than the rate of proton reduction by SmI₂.

-

Technique: Premix the substrate with a defined amount of water (e.g., 2 equiv) or alcohol (tBuOH) before adding it to the SmI₂ solution. This "proton-assisted" pathway is crucial for ketyl-olefin cyclizations to prevent reversible ring-opening.

Module 4: Workflow Logic

Use this logic tree to determine your optimization strategy.

Figure 2: Decision matrix for troubleshooting common SmI₂ reaction failures.

References

-

Szostak, M., Spain, M., & Procter, D. J. (2014). Recent Advances in the Chemoselective Reduction of Functional Groups Mediated by Samarium(II) Iodide: A Single Electron Transfer Approach. Chemical Society Reviews. Link

-

Nicolaou, K. C., Ellery, S. P., & Chen, J. S. (2009).[5][6] Samarium Diiodide Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition. Link

-

Dahlén, A., & Hilmersson, G. (2004). Samarium(II) Iodide Mediated Reductions: Influence of Water and Methanol.[7] European Journal of Inorganic Chemistry. Link

-

Girard, P., Namy, J. L., & Kagan, H. B. (1980). Divalent Lanthanide Derivatives in Organic Synthesis. 1. Mild Preparation of Samarium Iodide and Ytterbium Iodide and Their Use as Reducing or Coupling Agents.[5][6] Journal of the American Chemical Society.[5][6][8] Link

-

Cottrell, I. F., et al. (2004). Validation of the Use of Rochelle Salt for the Workup of SmI2 Reactions. Organic Process Research & Development. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. (PDF) Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction [academia.edu]

- 6. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic impact of water addition to SmI2: consequences in the ground and transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

Samarium(II) Iodide Reactions: Technical Support Center for Diastereoselectivity Enhancement

Welcome to the technical support center for samarium(II) iodide (SmI₂) mediated reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and improve diastereoselectivity in their synthetic endeavors. As a single-electron transfer reagent of unparalleled versatility, the stereochemical outcome of SmI₂ reactions is highly tunable, yet exquisitely sensitive to reaction parameters.[1] This resource provides in-depth, field-proven insights to help you navigate the complexities of these transformations and achieve your desired stereochemical outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. The answers are grounded in mechanistic principles to provide not just a solution, but a deeper understanding of the system.

Question 1: My SmI₂-mediated cyclization is showing poor diastereoselectivity. Where do I start troubleshooting?

Answer:

Poor diastereoselectivity in SmI₂-mediated cyclizations is a common challenge that can often be resolved by systematically evaluating your reaction conditions. The stereochemical outcome is a delicate interplay between the substrate, solvent, additives, and temperature.[2] Here is a logical workflow for troubleshooting:

Troubleshooting Workflow for Poor Diastereoselectivity

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

-

Additive Screening is Your First and Most Powerful Lever: The reactivity and coordination sphere of the Sm(II) ion are dramatically influenced by additives.[3][4]

-

Hexamethylphosphoramide (HMPA): This is the most common and effective additive for increasing the reduction potential of SmI₂ and often enhances diastereoselectivity.[2][5] HMPA coordinates to the samarium ion, altering its geometry and increasing its electron-donating ability.[2] This can lead to more organized transition states. However, due to its toxicity, alternatives like DMPU can be considered, though they may require longer reaction times.[3]

-

Protic Additives (Water, Alcohols): The addition of a proton source like water or tert-butanol can significantly increase the reduction potential of SmI₂ and influence stereoselectivity.[2][6] These additives can participate in the reaction by protonating intermediates, which can alter the reaction pathway and favor one diastereomer over another.[7] For instance, in reductive couplings of ketones with α,β-unsaturated esters, the presence of methanol can invert the stereochemical outcome from trans to cis.[7]

-

Lewis Acids/Salts (LiBr, LiCl): Lithium salts can have a profound effect on the reaction pathway and stereoselectivity.[1][8] While the exact role is not always clear, it is hypothesized that they can alter the aggregation state of the samarium species, change the coordination sphere, or participate in chelation of the substrate.[1] For example, the addition of LiBr has been shown to reverse the diastereomeric ratio in certain reactions.[8]

-

-

Solvent and Temperature Optimization:

-

Solvent: Tetrahydrofuran (THF) is the most common solvent for SmI₂ reactions due to the reagent's good solubility.[2] However, the choice of solvent can be critical. In some cases, less coordinating solvents might be beneficial if strong substrate-reagent chelation is desired.

-

Temperature: Performing reactions at lower temperatures can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Conversely, some reactions show improved selectivity at higher temperatures, which may be necessary to overcome a higher energy barrier to a more ordered transition state.[7]

-

-

Substrate Control:

-